![molecular formula C19H30O4S B14488624 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole CAS No. 64699-94-1](/img/structure/B14488624.png)
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a nonane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Alkylation: The final step involves the alkylation of the benzodioxole ring with a suitable alkylating agent to introduce the propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(Octane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- 5-[2-(Decane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- 5-[2-(Nonane-1-sulfonyl)ethyl]-2H-1,3-benzodioxole
Uniqueness
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is unique due to the specific length and branching of its alkyl chain, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that differentiate it from other sulfonyl compounds.
Properties
CAS No. |
64699-94-1 |
|---|---|
Molecular Formula |
C19H30O4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(2-nonylsulfonylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O4S/c1-3-4-5-6-7-8-9-12-24(20,21)16(2)13-17-10-11-18-19(14-17)23-15-22-18/h10-11,14,16H,3-9,12-13,15H2,1-2H3 |
InChI Key |
NAPHMUFIAUDYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)C(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
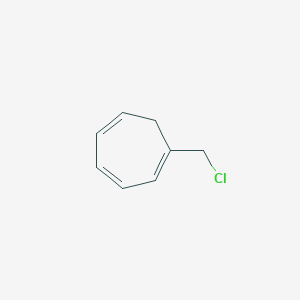
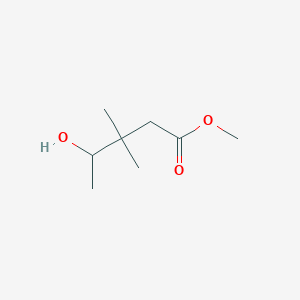
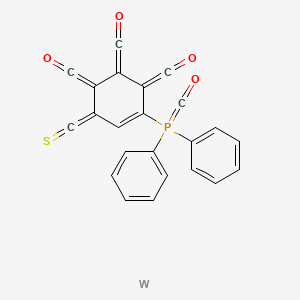


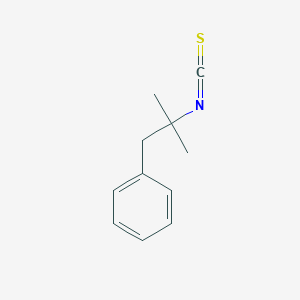

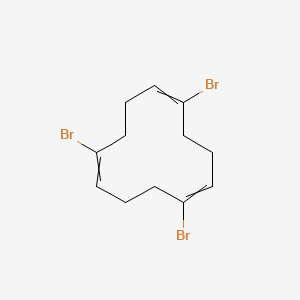
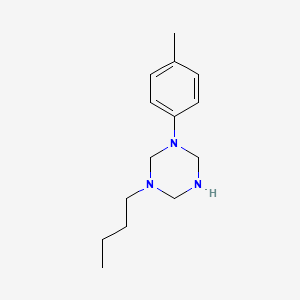
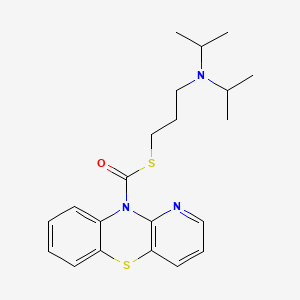
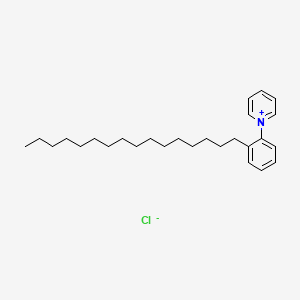
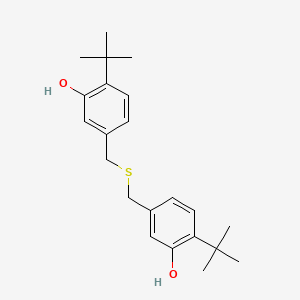
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
